4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide is an organic compound with the molecular formula C19H20N2O It is a benzamide derivative characterized by the presence of a tert-butyl group and a cyanomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide typically involves the following steps:
Preparation of 4-tert-butylbenzoyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride or oxalyl chloride at around 50°C for 30 minutes.
Formation of this compound: The 4-tert-butylbenzoyl chloride is then reacted with 4-(cyanomethyl)aniline under appropriate conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyanomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation of the cyanomethyl group can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can convert the cyanomethyl group to an amine or other reduced forms.
Scientific Research Applications
4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site, participating in various biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[4-(methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a cyanomethyl group.
4-tert-butyl-N,N-bis(cyanomethyl)benzamide: Contains two cyanomethyl groups, offering different reactivity and applications.
Uniqueness
4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide is unique due to the presence of both a tert-butyl group and a cyanomethyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20N2O/c1-19(2,3)16-8-6-15(7-9-16)18(22)21-17-10-4-14(5-11-17)12-13-20/h4-11H,12H2,1-3H3,(H,21,22) |
InChI Key |
PCXYVTMCXRZOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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